rac 1,2-Bislauroyl-3-chloropropanediol
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Overview
Description
rac 1,2-Bislauroyl-3-chloropropanediol: is a synthetic compound with the molecular formula C27H51ClO4 and a molecular weight of 475.14 g/mol . It is also known by other names such as 1,1’- [1- (Chloromethyl)-1,2-ethanediyl] Ester Dodecanoic Acid . This compound is primarily used as a reference material in food and beverage testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of dodecanoic acid with 1,2-dichloropropane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including substitution , oxidation , and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines .
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-dilauroyl-3-hydroxypropane .
Scientific Research Applications
rac 1,2-Bislauroyl-3-chloropropanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes , altering their structure and function . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparison: rac 1,2-Bislauroyl-3-chloropropanediol is unique due to its specific esterification with dodecanoic acid, which imparts distinct physical and chemical properties compared to similar compounds . For instance, rac 1,2-Bis-palmitoyl-3-chloropropanediol has a longer carbon chain, affecting its solubility and reactivity .
Properties
CAS No. |
1051389-99-1 |
---|---|
Molecular Formula |
C₂₇H₅₁ClO₄ |
Molecular Weight |
475.14 |
Synonyms |
1,1’-[1-(Chloromethyl)-1,2-ethanediyl] Ester Dodecanoic Acid |
Origin of Product |
United States |
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